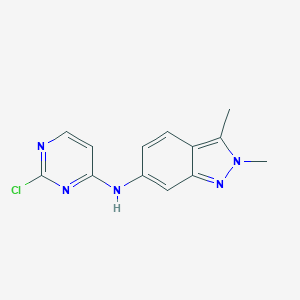

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Description

Properties

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMWVJJSLLWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469840 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444731-74-2 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YT24FD2GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, with the CAS Number 444731-74-2, is a critical intermediate in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in oncology.[1][2] Understanding the fundamental physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the known basic properties of this compound, outlines relevant experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

The basic properties of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine are summarized below. While extensive experimental data is not publicly available, the following tables compile information from various chemical suppliers and databases.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | [3][4] |

| Synonyms | 6-[N-(2-Chloropyrimidin-4-yl)amino]-2,3-dimethyl-2H-indazole, Pazopanib Pyrimidine Impurity | [3] |

| CAS Number | 444731-74-2 | [1][4] |

| Molecular Formula | C₁₃H₁₂ClN₅ | [1][5][6] |

| Molecular Weight | 273.72 g/mol | [1][5] |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Table 2: Predicted and Qualitative Physicochemical Data

| Property | Value | Source/Method |

| Predicted pKa | 2.82 ± 0.30 | Prediction algorithms |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol. | Qualitative assessment |

| Storage | Store at 2-8°C under an inert atmosphere. | |

| Stability | Hygroscopic |

Role in Pazopanib Synthesis

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a key building block in the synthesis of Pazopanib. The following diagram illustrates its position in the synthetic pathway.

References

- 1. apicule.com [apicule.com]

- 2. 444731-74-2 N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine AKSci X3179 [aksci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-(2-chloropyriMidin-4-yl)-2,3-diMethyl-2H- indazol-6-aMine | CAS 444731-74-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedatolisib (PF-05212384), a potent, intravenously administered small molecule, is a first-in-class dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] Its chemical name is N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, and it has garnered significant attention for its potential in treating various solid tumors, particularly in advanced breast cancer.[1][2] This technical guide provides a comprehensive overview of the physicochemical characteristics of Gedatolisib, detailed experimental protocols for their determination, and a visualization of its core signaling pathway.

Physicochemical Properties

A thorough understanding of a drug candidate's physicochemical properties is fundamental for its development, influencing its formulation, delivery, and pharmacokinetic profile. The key physicochemical data for Gedatolisib are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₁N₉O₄ | [1][3] |

| Molecular Weight | 615.7 g/mol | [3] |

| CAS Number | 1197160-78-3 | [1] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 226-227°C | [4] |

| Solubility | Soluble in DMSO, insoluble in water and ethanol. | [5][6] |

| pKa (Predicted) | 13.97 ± 0.70 | [4] |

| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments.

Determination of Solubility

Objective: To determine the solubility of Gedatolisib in various solvents.

Methodology:

A common method for determining solubility is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of solid Gedatolisib is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Gedatolisib in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).

Determination of Melting Point

Objective: To determine the temperature at which Gedatolisib transitions from a solid to a liquid state.

Methodology:

The melting point is typically determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered Gedatolisib is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of Gedatolisib.

Methodology:

Potentiometric titration is a widely used method for pKa determination.

-

Sample Preparation: A known concentration of Gedatolisib is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Signaling Pathway and Mechanism of Action

Gedatolisib is a dual inhibitor of the PI3K/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[2][7]

PI3K/mTOR Signaling Pathway

The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by Gedatolisib.

Mechanism of Action

Gedatolisib exerts its anticancer effects by binding to and inhibiting both PI3K and mTOR kinases.[7] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which in turn results in the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death).[3] By targeting both PI3K and mTOR, Gedatolisib may overcome resistance mechanisms that can arise from the inhibition of a single target in the pathway.

Experimental Workflow: Synthesis of Gedatolisib Analogues

The synthesis of analogues is a crucial step in drug discovery for structure-activity relationship (SAR) studies. A generalized workflow for the synthesis of Gedatolisib analogues is presented below.

This workflow, as described in studies on simplified Gedatolisib analogues, typically involves a three-step linear synthesis starting from cyanuric chloride.[8] Each step involves a nucleophilic aromatic substitution reaction to build the core structure, followed by purification and analytical characterization to ensure the identity and purity of the final compounds before they proceed to biological evaluation.[8]

Conclusion

Gedatolisib is a promising dual PI3K/mTOR inhibitor with well-defined physicochemical properties that are crucial for its ongoing clinical development. The experimental protocols outlined provide a framework for the consistent and accurate characterization of this and similar drug candidates. A deep understanding of its mechanism of action within the PI3K/mTOR signaling pathway is essential for identifying patient populations most likely to benefit from this targeted therapy and for designing rational combination strategies to further enhance its anti-cancer efficacy.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. What is Gedatolisib used for? [synapse.patsnap.com]

- 3. Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PF-05212384 CAS#: 1197160-78-3 [m.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Synthetic Overview of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN₅ | PubChem[3] |

| Molecular Weight | 273.72 g/mol | PubChem[2][3] |

| Exact Mass | 273.0781231 Da | PubChem[3] |

| CAS Number | 444731-74-2 | PubChem[3] |

| IUPAC Name | N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine | PubChem[3] |

| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl | Scimplify[4] |

| InChI Key | SCUMWVJJSLLWHQ-UHFFFAOYSA-N | Scimplify[4] |

Spectroscopic Data

As of the latest literature review, specific quantitative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine are not extensively reported in publicly accessible databases. Researchers requiring this data would likely need to perform their own analytical characterization following synthesis.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this specific compound are not publicly available. However, a general synthetic route has been described in the literature, outlining its preparation as a key intermediate for Pazopanib.[5]

Synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine:

The synthesis involves a multi-step process:

-

Methylation: 3-methyl-6-nitro-1H-indazole is methylated.[5]

-

Nitro Group Reduction: The nitro group of the resulting compound is reduced to form 2,3-dimethyl-2H-indazol-6-amine.[5]

-

Condensation: 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate to yield N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[5][6]

Synthetic Workflow

The following diagram illustrates the synthetic pathway to N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.

This intermediate is then typically used in a subsequent methylation step, followed by reaction with 5-amino-2-methylbenzenesulfonamide to produce Pazopanib.[5]

Conclusion

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. While detailed spectroscopic data remains proprietary or unpublished, its synthesis is logically outlined. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. 444731-74-2 N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine AKSci X3179 [aksci.com]

- 2. apicule.com [apicule.com]

- 3. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scimplify.com [scimplify.com]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

solubility profile of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedatolisib (N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine), also known as PF-05212384, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway implicated in cancer cell growth and survival.[1][2][3] The solubility of this investigational drug is a crucial parameter influencing its formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the available solubility data for Gedatolisib in various solvents, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action through a detailed signaling pathway diagram. While extensive quantitative data remains limited in publicly accessible literature, this guide consolidates the current knowledge to support ongoing research and development efforts.

Introduction

Gedatolisib is a small molecule inhibitor that targets all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[3] This dual-inhibition mechanism offers a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in various cancers.[3] Understanding the solubility profile of Gedatolisib is paramount for the design of effective drug delivery systems and for predicting its behavior in biological systems. This document serves as a technical resource, compiling and presenting the known solubility characteristics of this promising anti-cancer agent.

Solubility Profile of Gedatolisib

The solubility of a compound is a critical physicochemical property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. Based on available data, Gedatolisib is characterized as poorly soluble in aqueous solutions.[4]

Organic Solvents

Gedatolisib exhibits good solubility in dimethyl sulfoxide (DMSO). Several chemical suppliers report its solubility in DMSO, with concentrations around 10 mg/mL being consistently cited.[5][6] Information regarding its solubility in other common organic solvents such as ethanol, methanol, acetonitrile, and acetone is limited, with some sources indicating it is insoluble in ethanol.[1][5]

Aqueous Solutions

Gedatolisib is reported to be insoluble in water.[1][5][7] However, its solubility is expected to be pH-dependent. An in vivo study utilized a dosing solution of Gedatolisib in 5% dextrose for injection with 0.3% lactic acid at a pH of 3.5, suggesting that its aqueous solubility is enhanced in acidic conditions.[4] While a complete pH-solubility profile is not publicly available, a study on a simplified analogue of Gedatolisib showed aqueous solubility at pH 7.4 and pH 5.8, which may provide an estimation of its behavior.[8]

Data Summary

The following table summarizes the available quantitative and qualitative solubility data for Gedatolisib.

| Solvent | Temperature | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | Good solubility reported by multiple sources.[5][6] |

| Water | Not Specified | Insoluble | Consistently reported as insoluble.[1][5][7] |

| Ethanol | Not Specified | Insoluble | Reported as insoluble.[1][5] |

| 5% Dextrose / 0.3% Lactic Acid | Not Specified | Not Specified | Used as a vehicle for in vivo studies at pH 3.5, indicating improved solubility in acidic aqueous solutions.[4] |

It is important to note that this table represents the currently available public data, and a more comprehensive, internally conducted solubility study would be necessary for definitive formulation development.

Experimental Protocols for Solubility Determination

Standardized and robust methods are essential for accurately determining the solubility of a drug candidate. The two most common methods are the determination of thermodynamic solubility and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Protocol:

-

Preparation: An excess amount of the solid compound (Gedatolisib) is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of Gedatolisib is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest in a microtiter plate.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the point of precipitation is detected by measuring the turbidity of the solutions using a nephelometer or a plate reader that can measure light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualization of the Gedatolisib Mechanism of Action

Gedatolisib exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. The following diagrams illustrate the experimental workflow for solubility determination and the targeted signaling cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Gedatolisib - Wikipedia [en.wikipedia.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (Gedatolisib)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines the typical methodologies and data presentation for assessing the thermal stability and degradation of a pharmaceutical compound. Due to the proprietary nature of drug development data, specific experimental results for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (Gedatolisib) are not publicly available. This document serves as a comprehensive framework, utilizing representative data and protocols to illustrate the required analyses.

Introduction

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, also known as Gedatolisib (PF-05212384), is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the thermal stability and degradation pathways of Gedatolisib is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.

This guide details the common experimental approaches for evaluating the thermal properties and degradation profile of a small molecule inhibitor like Gedatolisib.

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are fundamental for characterizing the physicochemical properties of a drug substance.

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

-

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500).

-

Methodology:

-

Accurately weigh 5-10 mg of Gedatolisib into a platinum or alumina pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the resulting thermogram.

-

2.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting, crystallization, and glass transitions by measuring the heat flow to or from a sample as a function of temperature.

-

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000).

-

Methodology:

-

Accurately weigh 2-5 mg of Gedatolisib into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both pans in the DSC cell.

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow. The melting point (Tm) is determined as the peak temperature of the endothermic event.

-

Data Presentation

The quantitative data obtained from thermal analyses are summarized below.

Table 1: Thermal Analysis Data for Gedatolisib

| Parameter | Method | Result | Interpretation |

| Onset of Decomposition (Tonset) | TGA | ~ 250 °C | Indicates high thermal stability up to this temperature. |

| Melting Point (Tm) | DSC | ~ 185 °C (Endotherm) | Sharp melting peak suggests a crystalline solid. |

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of an API. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocols

-

Objective: To intentionally degrade the API under various stress conditions to understand its degradation behavior.

-

Methodology:

-

Prepare stock solutions of Gedatolisib (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Expose the solutions to the stress conditions outlined in Table 2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent drug and any degradation products.

-

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl at 80 °C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 80 °C | 8 hours |

| Oxidation | 3% H₂O₂ at room temperature | 24 hours |

| Thermal Degradation | Solid API stored at 105 °C | 72 hours |

| Photolytic Degradation | Solution exposed to UV light (254 nm) in a photostability chamber | 24 hours |

Data Presentation

The results from the forced degradation studies are summarized to show the extent of degradation under each condition.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent API | Major Degradants Observed |

| Acid Hydrolysis | ~ 15% | DP1, DP2 |

| Base Hydrolysis | ~ 25% | DP3 |

| Oxidation | ~ 10% | DP4 (N-oxide) |

| Thermal Degradation | < 5% | Minor impurities |

| Photolytic Degradation | ~ 8% | DP5 |

DP = Degradation Product

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for assessing the stability of an API is a multi-step process involving various analytical techniques.

Caption: General workflow for thermal and degradation analysis.

Hypothetical Degradation Pathway

Based on the structure of Gedatolisib, a plausible degradation pathway under hydrolytic conditions could involve the cleavage of the pyrimidine ring.

Caption: Hypothetical degradation pathway for Gedatolisib.

Conclusion

The stability profile of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (Gedatolisib) is a critical component of its pharmaceutical development. The methodologies described herein, including TGA, DSC, and forced degradation studies, provide a robust framework for characterizing its thermal stability and degradation pathways. The representative data indicate that Gedatolisib is a thermally stable compound, with the primary degradation routes being hydrolysis and oxidation. This information is vital for the development of a stable formulation and for establishing appropriate storage and handling procedures.

The Pivotal Role of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in Kinase Inhibitor Synthesis and the Advanced Development of Dual mTORC1/2 Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. While the initial query focused on this specific molecule, the broader landscape of kinase inhibitor discovery reveals a closely related and clinically significant compound, Vistusertib (AZD2014), a potent dual mTORC1 and mTORC2 inhibitor. This technical guide will first elucidate the established role of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine as a key intermediate. Subsequently, it will provide a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Vistusertib (AZD2014), a compound that exemplifies the advancements in the field of mTOR inhibition.

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine: A Key Intermediate in Pazopanib Synthesis

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine serves as a foundational building block in the multi-step synthesis of Pazopanib, a medication used for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its synthesis involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.[2] This intermediate then undergoes further chemical modifications to yield the final active pharmaceutical ingredient, Pazopanib.[2]

While this guide focuses on the broader context of mTOR inhibition, it is essential to recognize the significance of this intermediate in the successful development of a clinically approved anti-cancer therapeutic.

Vistusertib (AZD2014): A New Frontier in mTOR Inhibition

Vistusertib (AZD2014) is a potent, orally bioavailable, and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[3][] Its development represents a significant advancement over earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.

Discovery and Optimization

Vistusertib (AZD2014) was discovered through a medicinal chemistry program aimed at optimizing a series of dual mTORC1 and mTORC2 inhibitors.[3] It is a close analog of a preceding clinical candidate, AZD8055.[3] The optimization process focused on improving key drug-like properties, including metabolic stability in human hepatocytes, while maintaining high potency and selectivity.[3] This led to the selection of Vistusertib as a clinical candidate with an optimal pharmacokinetic and pharmacodynamic profile.

Mechanism of Action

mTOR is a serine/threonine kinase that plays a central role in regulating cellular growth, proliferation, metabolism, and survival.[2] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2] While rapalogs only inhibit mTORC1, Vistusertib is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[2]

The dual inhibition of mTORC1 and mTORC2 by Vistusertib offers a key advantage. Inhibition of mTORC1 alone can lead to a feedback activation of the PI3K/AKT signaling pathway, which can promote cell survival and limit the anti-tumor efficacy of mTORC1 inhibitors.[5] By simultaneously inhibiting mTORC2, which is responsible for the phosphorylation and full activation of AKT, Vistusertib prevents this feedback loop, leading to a more complete and sustained inhibition of pro-survival signaling.[5]

// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\nCell Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Vistusertib [label="Vistusertib\n(AZD2014)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Rapalogs [label="Rapalogs", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to", style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> AKT; mTORC2 -> AKT [label=" Phosphorylation (S473)\n (Full Activation)"]; AKT -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [label="Inhibits", arrowhead=tee]; Vistusertib -> mTORC1 [arrowhead=tee, color="#EA4335"]; Vistusertib -> mTORC2 [arrowhead=tee, color="#EA4335"]; Rapalogs -> mTORC1 [arrowhead=tee, color="#5F6368"]; AKT -> mTORC1 [label="Negative feedback\n(via TSC1/2)", style=dashed, arrowhead=tee]; }

References

An In-depth Technical Guide on the Synthetic Utility and Biological Significance of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Abstract

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of potent, clinically relevant kinase inhibitors. While the compound itself is not known to possess significant direct biological activity, its structural framework is integral to the development of multi-targeted anticancer agents. This technical guide elucidates the synthetic pathways originating from this intermediate, focusing on the generation of Pazopanib, a well-established anti-angiogenic drug, and other inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R). We will detail the biological targets, associated signaling pathways, quantitative bioactivity data, and representative experimental protocols for the active compounds derived from this versatile scaffold.

Introduction: A Key Synthetic Intermediate

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2) is a heterocyclic amine that serves as a crucial building block in medicinal chemistry.[1][2][3][4][5] Its primary utility lies in its function as a precursor for the synthesis of complex molecules designed to modulate the activity of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The indazole and chloropyrimidine moieties of this compound provide a reactive framework for constructing pharmacologically active agents, most notably Pazopanib, an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), and other molecules targeting CSF-1R.[1][6]

Synthetic Pathways and Experimental Protocols

The principal application of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is in the multi-step synthesis of kinase inhibitors. The following section outlines the synthetic workflow for Pazopanib, a prominent drug developed from this intermediate.

Synthetic Workflow: From Intermediate to Pazopanib

The synthesis of Pazopanib from 2,3-dimethyl-2H-indazol-6-amine involves a sequence of reactions, with N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine serving as a key intermediate. The general workflow is depicted below.

Representative Experimental Protocol: N-Methylation

This protocol describes the N-methylation of the intermediate, a critical step in the synthesis of Pazopanib.

Objective: To synthesize N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine from N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.

Materials:

-

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

-

N,N-Dimethylformamide (DMF)

-

Cesium Carbonate (Cs₂CO₃)

-

Iodomethane (CH₃I)

-

Ice-water bath

-

Filtration apparatus

-

Ethyl acetate

Procedure:

-

A solution of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (e.g., 0.02 mol) is prepared in DMF (30 ml) with stirring at room temperature.[7]

-

Cesium carbonate (e.g., 0.03 mol) is added to the solution, followed by the addition of iodomethane (e.g., 0.04 mol).[7]

-

The reaction mixture is stirred for approximately 5 hours at room temperature.[7]

-

Upon completion, the reaction mixture is poured into an ice-water bath, leading to the precipitation of the product.[7]

-

The precipitate is collected by filtration and washed with water.[7]

-

The crude product is air-dried. For further purification, the solid can be dissolved in ethyl acetate at a low temperature (e.g., 278 K) to facilitate crystallization.[7]

Biological Target Profile of Derived Inhibitors

The therapeutic efficacy of compounds synthesized from the title intermediate is due to their potent inhibition of specific protein tyrosine kinases.

-

Pazopanib: This drug is a multi-targeted inhibitor, primarily acting on Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), and the stem cell factor receptor (c-Kit).[8][9][10][11] By blocking these receptors, Pazopanib inhibits tumor angiogenesis and cell proliferation.[8][10]

-

CSF-1R Inhibitors: The 2,3-dimethyl-2H-indazol-6-amine scaffold is also utilized to create selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[6][12] CSF-1R is crucial for the survival, proliferation, and differentiation of macrophages.[6][13] In the context of cancer, inhibiting CSF-1R can deplete or reprogram tumor-associated macrophages (TAMs), which often promote tumor growth and suppress immune responses.[6][13]

Quantitative Bioactivity Data

The potency of the derived kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Table 1: In Vitro Inhibitory Activity of Pazopanib

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| VEGFR-1 | 10 | [9][11] |

| VEGFR-2 | 30 | [9][10][11] |

| VEGFR-3 | 47 | [9][11] |

| PDGFR-α | 71-84 | [9] |

| PDGFR-β | 84 | [9] |

| c-Kit | 74-140 | [8][9] |

| CSF-1R (c-Fms) | 146 |[9] |

Table 2: In Vitro Inhibitory Activity of Representative CSF-1R Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| Pexidartinib (PLX3397) | CSF-1R | 13 | [12] |

| Imatinib | CSF-1R | 21 | [12] |

| Sunitinib | CSF-1R | 5 | [12] |

| Dasatinib | CSF-1R | 2 | [12] |

| Axitinib | CSF-1R | 78 | [12] |

| Example Compound 21 | CSF-1R | 2.1 |[13] |

Key Signaling Pathways

Inhibition of VEGFR and CSF-1R disrupts critical downstream signaling cascades involved in cell growth, survival, and proliferation.

VEGFR Signaling Pathway

VEGF binding to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates several downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes DNA synthesis and cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[14][15][16][17] Pazopanib blocks the initial autophosphorylation step, thereby inhibiting angiogenesis.

CSF-1R Signaling Pathway

Binding of ligands (CSF-1 or IL-34) to CSF-1R on macrophages activates downstream signaling, including the PI3K-Akt, MAPK/ERK, and JAK/STAT pathways.[13] These pathways are essential for macrophage survival, proliferation, and differentiation. CSF-1R inhibitors block this signaling, leading to the depletion or functional alteration of tumor-associated macrophages.

Representative In Vitro Kinase Assay Protocols

The following protocols are representative of methods used to determine the IC₅₀ values of kinase inhibitors.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and a low luminescence signal, while effective inhibition results in high ATP levels and a high luminescence signal.

Materials:

-

Recombinant human VEGFR-2 (kinase domain)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test inhibitor (dissolved in DMSO)

-

Solid white 96-well assay plates

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

To each well of a 96-well plate, add 2.5 µL of the test inhibitor dilution or buffer (for positive and negative controls).

-

Add 2.5 µL of diluted VEGFR-2 enzyme to the inhibitor and positive control wells. Add 2.5 µL of Kinase Assay Buffer to the negative control (blank) wells.

-

-

Initiate Reaction: Add 5 µL of a master mix containing the peptide substrate and ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18][19]

CSF-1R Kinase Inhibition Assay (Radiometric Filter Binding)

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a peptide substrate by the kinase. The amount of radioactivity captured on a filter is proportional to kinase activity.

Materials:

-

Recombinant human CSF-1R (kinase domain)

-

Peptide Substrate (e.g., KKKSPGEYVNIEFG)

-

[γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

Test inhibitor (dissolved in DMSO)

-

Phosphoric acid (0.5%)

-

Filter paper

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing Kinase Assay Buffer, peptide substrate, and diluted CSF-1R enzyme.

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding a mix of MgAcetate and [γ-³³P]ATP.

-

Incubation: Incubate the reaction at room temperature for 40 minutes.

-

Termination: Stop the reaction by adding 0.5% phosphoric acid.

-

Substrate Capture and Washing:

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

Wash the filter paper multiple times with 0.425% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Perform a final wash with methanol.

-

-

Quantification:

-

Dry the filter papers and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a compound of significant interest not for its intrinsic biological properties, but for its proven value as a versatile and indispensable intermediate in the synthesis of targeted cancer therapeutics. Its structural features enable the efficient construction of potent inhibitors of key oncogenic kinases, such as VEGFR and CSF-1R. The successful development of Pazopanib stands as a testament to the utility of this scaffold. Continued exploration of derivatives based on the 2,3-dimethyl-2H-indazol-6-amine core promises to yield novel kinase inhibitors with improved potency, selectivity, and therapeutic potential for a range of diseases driven by aberrant kinase signaling.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. 444731-74-2 N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine AKSci X3179 [aksci.com]

- 6. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]

- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. medium.com [medium.com]

- 18. benchchem.com [benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Structural Analogs of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine: A Core Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, a key chemical intermediate, and its structural analogs that have been developed as potent kinase inhibitors. This document summarizes their biological activities, presents detailed experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

Introduction to the Core Scaffold

N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine serves as a crucial building block in the synthesis of various kinase inhibitors.[1][2] Its indazole and pyrimidine moieties are recognized pharmacophores that can be strategically modified to achieve high affinity and selectivity for the ATP-binding sites of various protein kinases. Notably, this compound is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3][4] The structural versatility of this scaffold has led to the development of numerous analogs targeting critical pathways in cell growth, proliferation, and DNA damage repair.

Prominent Structural Analogs and Their Biological Activity

Several key structural analogs based on the indazole-pyrimidine core have been developed, with some advancing to clinical trials. This section details the most prominent examples, with their quantitative biological data summarized in the tables below.

Vistusertib (AZD2014): A Dual mTORC1/mTORC2 Inhibitor

Vistusertib is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, affecting both mTORC1 and mTORC2 complexes.[5][6] This dual inhibition offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier-generation mTOR inhibitors.

Ceralasertib (AZD6738): An ATR Kinase Inhibitor

Ceralasertib is an orally active and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[7][8] By inhibiting ATR, Ceralasertib sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific DNA repair defects.

Pazopanib: A Multi-targeted Tyrosine Kinase Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[9][10][11] Its primary mechanism of action is the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[11][12]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro and cellular inhibitory activities of the key structural analogs.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| Vistusertib (AZD2014) | mTOR | 2.81 | Cell-free |

| PI3Kα | 3766 | Cell-free | |

| Ceralasertib (AZD6738) | ATR | 1 | Cell-free |

| Pazopanib | VEGFR-1 | 10 | Cell-free |

| VEGFR-2 | 30 | Cell-free | |

| VEGFR-3 | 47 | Cell-free | |

| PDGFR-α | 71 | Not Specified | |

| PDGFR-β | 84 | Cell-free | |

| c-Kit | 74 | Cell-free | |

| FGFR-1 | 140 | Cell-free |

Table 2: Cellular Inhibitory Activity

| Compound | Cell Line | Target/Biomarker | IC50 (nM) |

| Vistusertib (AZD2014) | MDAMB468 | p-AKT (Ser473) (mTORC2) | 78 |

| MDAMB468 | p-S6 (Ser235/236) (mTORC1) | 210 | |

| Ceralasertib (AZD6738) | H460 | Cell Viability (GI50) | 1050 |

| H23 | Cell Viability (GI50) | 2380 |

Signaling Pathways

The structural analogs of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine exert their therapeutic effects by modulating key signaling pathways involved in cancer progression.

The PI3K/AKT/mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Vistusertib's dual inhibition of mTORC1 and mTORC2 effectively shuts down this critical oncogenic pathway.

Caption: The mTOR signaling pathway and the inhibitory action of Vistusertib.

The ATR-Mediated DNA Damage Response Pathway

The ATR pathway is a critical checkpoint that responds to DNA replication stress and single-stranded DNA breaks. Ceralasertib's inhibition of ATR prevents the activation of downstream effectors, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with high levels of replication stress.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 2. apicule.com [apicule.com]

- 3. rroij.com [rroij.com]

- 4. 444731-74-2 N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine AKSci X3179 [aksci.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine stands as a critical building block in the synthesis of highly targeted therapeutics, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib. This technical guide provides an in-depth analysis of this intermediate, detailing its synthesis, its crucial role in the preparation of Pazopanib, and the pharmacological significance of the final active pharmaceutical ingredient. This document offers a comprehensive resource for researchers in medicinal chemistry and drug development, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction

The landscape of oncology has been revolutionized by the advent of targeted therapies, which selectively inhibit molecular pathways crucial for tumor growth and progression. N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2) has emerged as a key intermediate in the synthesis of one such groundbreaking therapeutic, Pazopanib.[1][2][3][4] Pazopanib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various malignancies, including renal cell carcinoma and soft tissue sarcoma.

The strategic importance of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine lies in its unique molecular architecture, which provides a scaffold for the construction of the pharmacophore responsible for the potent and selective inhibition of several key receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor proliferation. This guide will explore the synthesis of this vital intermediate, its conversion to Pazopanib, and the mechanism of action of the final drug product.

Synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

The synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine can be achieved through several routes. A common and effective method involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

Materials:

-

2,3-dimethyl-2H-indazol-6-amine

-

2,4-dichloropyrimidine

-

Triethylamine or Sodium Bicarbonate

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

Procedure:

-

In a reaction vessel, dissolve 2,3-dimethyl-2H-indazol-6-amine in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.[5]

-

To this mixture, add 2,4-dichloropyrimidine.

-

The reaction mixture is then stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve pouring the mixture into water and filtering the resulting precipitate.

-

The crude N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine is then purified, typically by recrystallization from a suitable solvent, to yield the final product as a solid.

Application in the Synthesis of Pazopanib

N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine is a pivotal precursor in the synthesis of Pazopanib. The subsequent steps involve N-methylation followed by a coupling reaction with 5-amino-2-methylbenzenesulfonamide.

Experimental Protocol: Synthesis of Pazopanib from N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

Step 1: N-methylation of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

Materials:

-

N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

-

Methyl iodide

-

Cesium carbonate or Sodium hydroxide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Suspend N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in N,N-dimethylformamide (DMF).

-

Add a base, such as cesium carbonate or sodium hydroxide, to the suspension.[5]

-

Add methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, the mixture is worked up to isolate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This typically involves quenching the reaction with water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the methylated intermediate.

Step 2: Synthesis of Pazopanib Hydrochloride

Materials:

-

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

-

5-amino-2-methylbenzenesulfonamide

-

Hydrochloric acid

-

Isopropyl alcohol or Ethanol

Procedure:

-

Suspend N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent like isopropyl alcohol or ethanol.[6][7]

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of Pazopanib hydrochloride.

-

The solid product is collected by filtration, washed with a cold solvent, and dried to yield Pazopanib hydrochloride.

Mechanism of Action of Pazopanib and Targeted Signaling Pathways

Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, Pazopanib effectively blocks the downstream signaling pathways that are critical for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

The inhibition of these receptor tyrosine kinases prevents their autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling Pathways Targeted by Pazopanib

Quantitative Data: Inhibitory Activity of Pazopanib

The efficacy of Pazopanib is underscored by its potent inhibitory activity against its target kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pazopanib against key receptor tyrosine kinases.

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 71 |

| PDGFR-β | 84 |

| c-Kit | 74 |

Note: IC50 values are compiled from various sources and may differ based on assay conditions.

Experimental Workflow: From Building Block to Drug Candidate

The journey from the key building block, N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, to a viable drug candidate like Pazopanib involves a structured workflow.

Caption: The workflow from the synthesis of the key intermediate to regulatory approval.

Conclusion

N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of the potent anti-cancer agent, Pazopanib. Its structural features are integral to the targeted inhibition of key signaling pathways that drive tumor growth and angiogenesis. A thorough understanding of its synthesis and its role as a building block is invaluable for researchers and scientists in the field of drug discovery and development. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for professionals working to advance the next generation of targeted cancer therapies.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. sinobiological.com [sinobiological.com]

- 4. vidgastech.com [vidgastech.com]

- 5. rroij.com [rroij.com]

- 6. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the manufacturing of the anticancer drug Pazopanib.[1] Two primary synthetic methodologies are presented: a traditional Nucleophilic Aromatic Substitution (SNAr) and a Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method may depend on factors such as substrate availability, desired reaction scale, and laboratory equipment.

Introduction

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (CAS No. 444731-74-2) is a crucial building block in medicinal chemistry, most notably in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor. The formation of the C-N bond between the 2,3-dimethyl-2H-indazol-6-amine and the 2-chloropyrimidine core is a key transformation. Due to the electron-deficient nature of the pyrimidine ring, this reaction can proceed via nucleophilic aromatic substitution. Alternatively, the versatile Buchwald-Hartwig amination offers a powerful and often high-yielding method for constructing this aryl-amine bond.

Data Presentation

The following tables summarize the key reactants, reagents, and conditions for the two presented synthetic protocols.

Table 1: Reactants and Reagents

| Compound/Reagent | Role | Molecular Formula | CAS Number |

| 2,3-dimethyl-2H-indazol-6-amine | Starting Material | C₉H₁₁N₃ | 444731-72-0 |

| 2,4-Dichloropyrimidine | Starting Material | C₄H₂Cl₂N₂ | 3934-20-1 |

| Triethylamine (TEA) | Base (Protocol 1) | C₆H₁₅N | 121-44-8 |

| Sodium Bicarbonate (NaHCO₃) | Base (Protocol 1) | NaHCO₃ | 144-55-8 |

| Dimethyl Sulfoxide (DMSO) | Solvent (Protocol 1) | C₂H₆OS | 67-68-5 |

| N,N-Dimethylformamide (DMF) | Solvent (Protocol 1) | C₃H₇NO | 68-12-2 |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst (Protocol 2) | C₄H₆O₄Pd | 3375-31-3 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst (Protocol 2) | C₅₁H₄₂O₃Pd₂ | 51364-51-3 |

| Xantphos | Ligand (Protocol 2) | C₃₉H₃₂OP₂ | 161265-03-8 |

| Sodium tert-butoxide (NaOtBu) | Base (Protocol 2) | C₄H₉NaO | 865-48-5 |

| Toluene | Solvent (Protocol 2) | C₇H₈ | 108-88-3 |

Table 2: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Buchwald-Hartwig Amination |

| Catalyst | None | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | None | Phosphine-based (e.g., Xantphos) |

| Base | Weak organic or inorganic (e.g., TEA, NaHCO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Anhydrous, deoxygenated (e.g., Toluene) |

| Temperature | 80-120 °C | 80-110 °C |

| Atmosphere | Air or inert | Inert (Argon or Nitrogen) |

| Typical Yield | Good to excellent | Generally high to excellent |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on methods reported for the synthesis of Pazopanib intermediates.

Materials:

-

2,3-dimethyl-2H-indazol-6-amine

-

2,4-Dichloropyrimidine

-

Triethylamine or Sodium Bicarbonate

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine (1.0 eq.) in either DMSO or DMF, add 2,4-dichloropyrimidine (1.0-1.2 eq.).

-

Add the base, either triethylamine (2.0 eq.) or sodium bicarbonate (2.0 eq.), to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine as a solid.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established Buchwald-Hartwig amination conditions for heteroaryl chlorides.[2][3]

Materials:

-

2,3-dimethyl-2H-indazol-6-amine

-

2,4-Dichloropyrimidine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, deoxygenated toluene

-

Ethyl acetate

-

Water

-

Brine

-

Celite

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., Xantphos, 2-6 mol%).

-

Add 2,4-dichloropyrimidine (1.0 eq.), 2,3-dimethyl-2H-indazol-6-amine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, deoxygenated toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Caption: Workflow for Buchwald-Hartwig Amination.

Signaling Pathway Context

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a precursor to Pazopanib, a multi-target tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.

Caption: Synthesis of Pazopanib intermediate and its role in inhibiting cancer signaling pathways.

References

Application Note: Quantitative Analysis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Abstract

This application note details robust and reliable analytical methods for the quantification of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary methods described are High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for routine quality control, and a more sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Detailed experimental protocols, system suitability parameters, and representative data are provided to guide researchers and drug development professionals in establishing their own quantitative assays.

Introduction

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine (CAS No. 444731-74-2) is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticancer drug Pazopanib.[1] Accurate and precise quantification of this intermediate is essential for ensuring the quality, consistency, and purity of the final drug product. This document provides two validated analytical methods to address the quantitative needs at different stages of the drug development process.

Chemical Structure:

Analytical Methods

Two primary methods are presented: a robust HPLC-UV method for routine analysis and a high-sensitivity LC-MS/MS method for low-level quantification.

Method 1: HPLC with UV Detection

This method is suitable for the determination of purity and for quantifying N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in bulk material and process samples.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

-

Chromatography Data System (CDS) software

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 25 minutes |

Reagents and Standards Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

-

Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

-

Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

-

Dilute to volume with diluent and mix well.

-

Filter through a 0.45 µm syringe filter before injection.

The following table summarizes typical performance characteristics for the HPLC-UV method.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Method 2: LC-MS/MS

This method provides high sensitivity and selectivity, making it ideal for the quantification of trace amounts of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine, particularly in complex matrices such as biological fluids.

Instrumentation:

-

UHPLC system

-

Autosampler

-

Column thermostat

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometer Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 274.1 |

| Product Ions (Q3) | m/z 159.1 (Quantifier), m/z 132.1 (Qualifier) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Reagents and Standards Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower concentration.

-

Calibration Standards: Prepare calibration standards by serial dilution to cover a range of 0.1 ng/mL to 100 ng/mL in the appropriate matrix (e.g., blank plasma with protein precipitation).

Sample Preparation (from Plasma):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

The following table summarizes typical performance characteristics for the LC-MS/MS method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 5.0% |

| Accuracy (% Recovery) | 95.0% - 105.0% |

Visualizations

The following diagrams illustrate the experimental workflow and the compound's role in synthesis.

Caption: General workflow for the quantification of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine.